Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate is a heterocyclic compound with an intriguing structure. Let’s break it down:
Methyl group (CH₃): Attached to the nitrogen atom at position 3.
Amino group (NH₂): Located at position 3.
Tetrahydrothieno[2,3-b][1,6]naphthyridine ring: This fused bicyclic system contains a thieno ring (five-membered ring containing sulfur) and a naphthyridine ring (fused pyridine and benzene rings).
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
- Information on large-scale industrial production methods for this specific compound is limited. the synthetic routes mentioned above can be adapted for larger-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the amino or carboxylate groups.
Substitution: Substitution reactions at various positions can yield diverse derivatives.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
- The specific products depend on the reaction conditions and substituents. Variants of the compound with modified functional groups can be obtained.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering its unique structure.
Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors).
Materials Science: Assess its use in materials, such as organic semiconductors.
Mechanism of Action
- The precise mechanism of action remains an area of research. It likely involves interactions with specific cellular targets, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
methyl 3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H15N3O2S/c1-16-4-3-9-7(6-16)5-8-10(14)11(13(17)18-2)19-12(8)15-9/h5H,3-4,6,14H2,1-2H3 |
InChI Key |
NDIYINPQJSZNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)OC)N |
Origin of Product |
United States |
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